molecular formula C10H13NO2 B6617104 3-hydroxy-4-(propan-2-yl)benzamide CAS No. 1243361-04-7

3-hydroxy-4-(propan-2-yl)benzamide

Cat. No.: B6617104
CAS No.: 1243361-04-7
M. Wt: 179.22 g/mol
InChI Key: QZNSQZDQRWNUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-(propan-2-yl)benzamide is an organic compound with a benzamide structure It features a hydroxyl group at the third position and an isopropyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(propan-2-yl)benzamide typically involves the condensation of 3-hydroxy-4-(propan-2-yl)benzoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives often employs catalytic processes to enhance efficiency and yield. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported to provide a green and efficient pathway for the preparation of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-(propan-2-yl)benzoic acid.

    Reduction: Formation of 3-hydroxy-4-(propan-2-yl)benzylamine.

    Substitution: Formation of halogenated derivatives such as 3-hydroxy-4-(propan-2-yl)bromobenzamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamide derivatives.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-(propan-2-yl)benzamide is unique due to the presence of both hydroxyl and isopropyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxy-4-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)8-4-3-7(10(11)13)5-9(8)12/h3-6,12H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNSQZDQRWNUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.